molecular formula C14H15BF6O2 B3210628 2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-09-9

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3210628
CAS No.: 1073339-09-9
M. Wt: 340.07 g/mol
InChI Key: CARIUGLFCDJHRV-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core enhances stability against hydrolysis compared to free boronic acids, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and materials .

Properties

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-7-8(13(16,17)18)5-6-9(10)14(19,20)21/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIUGLFCDJHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145405
Record name 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073339-09-9
Record name 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073339-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C14H15BF6O2
  • Molecular Weight : 340.07 g/mol
  • Functional Groups : Contains a dioxaborolane ring and two trifluoromethyl groups which enhance lipophilicity and reactivity.

The trifluoromethyl groups contribute to its unique chemical behavior, making it a versatile reagent in organic synthesis and pharmaceutical development .

The biological activity of this compound is primarily attributed to the boron atom's ability to form complexes with various biomolecules. This interaction can influence enzyme activity and cellular signaling pathways. The compound has been explored for its potential as a building block in drug discovery due to its ability to form carbon-boron bonds in Suzuki-Miyaura coupling reactions .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound may exhibit antimicrobial properties. For example, structural modifications have been shown to enhance activity against specific bacterial strains .
  • Pharmacological Potential : The compound has been utilized in synthesizing boron-containing pharmaceuticals that display unique biological activities. Its role in developing DYRK1A inhibitors has been particularly noted for potential applications in treating neurodegenerative diseases .
  • Toxicology Studies : Toxicity assessments are critical for evaluating the safety of compounds intended for therapeutic use. Initial assessments suggest that while the compound exhibits promising biological activities, further studies are necessary to fully understand its safety profile .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications could enhance potency significantly compared to baseline compounds .

Applications in Organic Synthesis

The compound serves as a valuable reagent in organic chemistry:

  • Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Material Science : Its incorporation into polymers is being explored for applications requiring enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups .

Scientific Research Applications

Organic Synthesis

The compound is widely recognized for its role as a versatile reagent in organic chemistry. It is particularly valuable in the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules. The dioxaborolane structure enhances stability and reactivity, making it suitable for various synthetic pathways.

Key Features:

  • Formation of Carbon-Boron Bonds : Essential for constructing complex organic frameworks.
  • Stability : The dioxaborolane structure contributes to its robustness under various reaction conditions.

Pharmaceutical Development

In drug discovery and development, this compound serves as a building block for boron-containing compounds that may exhibit unique biological activities. The incorporation of boron into drug candidates can enhance their efficacy and selectivity.

Case Studies:

  • Boron Neutron Capture Therapy (BNCT) : Research has shown that boron-containing compounds can be utilized in BNCT for cancer treatment. The ability to selectively target tumor cells while minimizing damage to healthy tissue is a significant advantage.
  • Antiviral Agents : Studies have indicated that certain boron-containing compounds derived from this dioxaborolane can exhibit antiviral properties, potentially leading to new therapeutic options.

Material Science

The application of this compound extends to material science, where it is used in developing advanced materials with enhanced properties. Its incorporation into polymers can improve thermal stability and chemical resistance.

Applications in Material Science:

  • Polymer Enhancement : The addition of this compound can lead to polymers that withstand higher temperatures and are more resistant to chemical degradation.
  • Nanocomposites : Research indicates that incorporating boron-based compounds into nanocomposites can improve mechanical properties and functionality.

Synthesis of Fluorinated Compounds

The trifluoromethyl groups present in the compound facilitate the synthesis of fluorinated compounds, which are critical in agrochemicals and pharmaceuticals. Fluorinated compounds often exhibit improved bioactivity and stability compared to their non-fluorinated counterparts.

Importance of Fluorinated Compounds:

  • Agrochemicals : Enhanced efficacy in pesticides and herbicides.
  • Pharmaceuticals : Increased metabolic stability and bioavailability.

Summary Table of Applications

Application AreaDescription
Organic SynthesisVersatile reagent for carbon-boron bond formation; essential for complex molecule synthesis.
Pharmaceutical DevelopmentBuilding block for boron-containing drugs; potential applications in cancer therapy and antivirals.
Material ScienceEnhances thermal stability and chemical resistance in polymers; used in nanocomposite development.
Synthesis of Fluorinated CompoundsFacilitates the creation of fluorinated agrochemicals and pharmaceuticals with improved properties.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester is extensively utilized in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The trifluoromethyl groups enhance electrophilicity at the boron center while introducing steric hindrance, necessitating optimized reaction conditions .

Key Reaction Parameters:

ParameterTypical Value/ReagentImpact on Reaction EfficiencySource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Enables transmetallation step
BaseK₂CO₃ or CsFActivates boronate complex
SolventTHF or DioxaneBalances solubility and stability
Temperature80–100°CCompensates for steric hindrance
Yield Range65–89%Varies with substituent electronic effects

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester. The electron-withdrawing trifluoromethyl groups accelerate the transmetallation step by polarizing the B–O bond .

Nickel-Catalyzed Borylation

Nickel complexes facilitate direct borylation of aryl halides, offering an alternative route to modify the boronic ester framework. This method is particularly effective for introducing electron-deficient aryl groups .

Example Protocol:

  • Substrate : 1,2-Dichloroethane (1.0 mmol)

  • Catalyst : Ni(cod)₂ (5 mol%)

  • Ligand : PCyp₃ (10 mol%)

  • Boronate Source : Bis(pinacolato)diboron (2.0 equiv)

  • Conditions : 140°C, 24 h under N₂

  • Yield : 72–78%

Key Limitation : Steric hindrance from the 2,5-bis(trifluoromethyl) substituents reduces yields compared to meta-substituted analogs .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective electrophilic substitutions, particularly at the para position relative to the boronic ester group. Halogenation and nitration reactions are common .

Halogenation Data:

ElectrophileCatalystTemperatureMajor ProductYield
Cl₂FeCl₃0°C2,5-bis(CF₃)-4-Cl-phenylboronic ester58%
Br₂AlBr₃25°C2,5-bis(CF₃)-4-Br-phenylboronic ester63%
I₂HIO₄40°C2,5-bis(CF₃)-4-I-phenylboronic ester47%

Data extrapolated from analogous systems in

Fluorination Reactions

The compound participates in nucleophilic fluorination to introduce additional fluorine atoms, leveraging the stability of the dioxaborolane ring under acidic conditions .

Representative Fluorination Pathway:

  • Reagents : KF, Cu(OTf)₂

  • Solvent : DMF, 100°C

  • Product : 2,4,5-Tris(trifluoromethyl)phenylboronic ester

  • Yield : 51%

Challenge : Competing hydrolysis of the boronic ester requires anhydrous conditions and rapid workup .

Stability and Handling Considerations

PropertyValue/CharacteristicPractical Implication
Hydrolytic Sensitivityt₁/₂ = 4 h (pH 7.4, 25°C)Requires anhydrous storage
Thermal DecompositionOnset: 180°CAvoid high-temperature reactions
Light SensitivityDegrades under UV exposureUse amber glassware

Data compiled from

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Electronic Effects
  • Trifluoromethyl (-CF₃) Groups : Strong electron-withdrawing groups (EWGs) increase the electrophilicity of the boron atom, accelerating transmetallation in cross-coupling reactions. However, steric hindrance from bulky -CF₃ groups may reduce reaction rates unless optimized catalysts (e.g., Pd(dppf)Cl₂) are used .
  • Halogen Substituents : Fluorine (F) and chlorine (Cl) substituents (e.g., 3,5-difluorophenyl in ) also act as EWGs but are less sterically demanding than -CF₃. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane achieved 92% yield in a Pd-catalyzed coupling with an indazole derivative .
Steric Effects
  • Ortho-Substituents : Compounds with substituents in the ortho position (e.g., 2-(trifluoromethyl)phenyl in ) exhibit reduced reactivity due to steric hindrance. For instance, 2-(2-trifluoromethylphenyl)-dioxaborolane (MW 272.07) requires elevated temperatures or prolonged reaction times in couplings .
  • Meta/Para-Substituents : Substitutents in meta/para positions (e.g., 3,5-diisopropylphenyl in ) impose less steric hindrance, enabling efficient coupling at mild conditions.

Physical and Chemical Properties

Molecular Weight and Lipophilicity
  • The 2,5-bis(trifluoromethyl)phenyl derivative (hypothetical formula C₁₄H₁₄BF₆O₂) would have a molecular weight of ~340.07, significantly higher than non-fluorinated analogues (e.g., 240.06 for 3,5-difluorophenyl in ). The -CF₃ groups enhance lipophilicity, improving solubility in organic solvents but increasing hydrolysis sensitivity .
Stability
  • Fluorinated boronic esters generally exhibit greater hydrolytic stability than non-fluorinated counterparts. For example, 2-(3,5-bis(trifluoromethyl)phenyl)-dioxaborolane (CAS 69807-91-6) is stable under inert storage conditions but degrades in humid environments .

Data Tables

Table 1: Structural and Reactivity Comparison of Selected Dioxaborolanes

Compound (Substituents) Molecular Formula MW (g/mol) Key Properties/Applications References
2-(3,5-Bis(trifluoromethyl)phenyl)* C₁₄H₁₄BF₆O₂ 340.07 High EWG effect, used in cross-couplings
2-(3,5-Difluorophenyl) C₁₂H₁₅BF₂O₂ 240.06 Moderate EWG, hydrolytically stable
2-(2,6-Dichloro-3,5-dimethoxyphenyl) C₁₄H₁₈BCl₂O₄ 333.01 Dual EWG/EDG mix, pharmaceutical synth
2-(2-Trifluoromethylphenyl) C₁₃H₁₆BF₃O₂ 272.07 Steric hindrance slows reactivity
2-(3-Methoxy-4,5-dimethylphenyl) C₁₅H₂₃BO₃ 274.15 EDG reduces boron electrophilicity

*Hypothetical structure based on analogous data.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-(2,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Basic Research Question
The synthesis typically involves Miyaura borylation , utilizing palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands to facilitate aryl halide coupling with bis(pinacolato)diboron. Key parameters include:

  • Temperature : 80–100°C in refluxing solvents like 1,4-dioxane or THF.
  • Base : Cs₂CO₃ or KOAc to deprotonate intermediates.
  • Molar Ratios : 1:1.2 (aryl halide to diboron reagent) to minimize side reactions.

Methodological Insight : Optimize catalyst loading (1–5 mol%) to balance cost and yield. For electron-deficient aryl halides (e.g., trifluoromethyl-substituted substrates), increase reaction time to 12–24 hours .

How can advanced purification techniques improve the yield and purity of this boronate ester?

Basic Research Question
Post-synthesis purification often employs:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2 to 9:1) for optimal separation (Rf ≈ 0.3–0.4).
  • Recrystallization : Ethanol or methanol at low temperatures (0–4°C) to remove residual Pd catalysts.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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